molecular formula C14H15Cl2N3O B2390801 4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2411240-98-5

4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole

Cat. No. B2390801
CAS RN: 2411240-98-5
M. Wt: 312.19
InChI Key: NQTYWMQSMWVALO-UHFFFAOYSA-N
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Description

4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is not fully understood. However, it is believed to exert its anticancer properties by inducing apoptosis in cancer cells. It is also believed to exert its antifungal properties by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Furthermore, it is believed to exert its antiviral properties by inhibiting viral replication.
Biochemical and Physiological Effects:
4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has been found to have various biochemical and physiological effects. It has been found to induce DNA damage in cancer cells, leading to apoptosis. It has also been found to inhibit the growth and replication of fungal cells. Moreover, it has been found to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole in lab experiments include its potential applications in various scientific research fields, such as cancer research, fungal research, and viral research. Its ability to induce apoptosis in cancer cells, inhibit fungal growth, and inhibit viral replication makes it a promising compound for further research. However, the limitations of using 4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole. Firstly, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific research fields. Secondly, studies are needed to determine its toxicity and potential side effects. Thirdly, studies are needed to determine its efficacy in vivo. Fourthly, studies are needed to determine its potential for drug development. Finally, studies are needed to determine its potential for use in combination therapy with other compounds.
In conclusion, 4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a promising compound that has potential applications in various scientific research fields. Its ability to induce apoptosis in cancer cells, inhibit fungal growth, and inhibit viral replication makes it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action, toxicity, and potential side effects, as well as its potential for drug development and use in combination therapy.

Synthesis Methods

The synthesis of 4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole involves the reaction of 2,4-dichlorophenol with epichlorohydrin and sodium hydroxide to produce 2-(2,4-dichlorophenoxy)propan-1-ol. This intermediate is then reacted with N-methylhydrazine to form 2-[(2,4-dichlorophenoxy)methyl]hydrazine. The final step involves the reaction of 2-[(2,4-dichlorophenoxy)methyl]hydrazine with 1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde to produce 4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole.

Scientific Research Applications

4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its antifungal properties, as it has been found to be effective against various fungal strains. Moreover, it has been studied for its antiviral properties, as it has been found to inhibit the replication of certain viruses.

properties

IUPAC Name

4-[[2-[(2,4-dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c1-18-6-10(5-17-18)7-19-8-12(19)9-20-14-3-2-11(15)4-13(14)16/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYWMQSMWVALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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